Meloxicam Sodium

Description

The exact mass of the compound this compound salt hydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >58.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

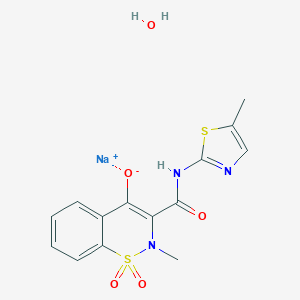

3D Structure of Parent

Properties

CAS No. |

71125-39-8 |

|---|---|

Molecular Formula |

C14H12N3NaO4S2 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

sodium 2-methyl-3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]-1,1-dioxo-1λ6,2-benzothiazin-4-olate |

InChI |

InChI=1S/C14H13N3O4S2.Na/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2;/h3-7,18H,1-2H3,(H,15,16,19);/q;+1/p-1 |

InChI Key |

PTCPMRKGGUPNDO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)[O-].[Na+] |

solubility |

>56 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide Monosodium Salt; 4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide Sodium Salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Meloxicam Sodium for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of meloxicam sodium, a non-steroidal anti-inflammatory drug (NSAID). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by consolidating essential data, outlining detailed experimental protocols, and visualizing key pathways.

Meloxicam, a member of the oxicam class, is known for its preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[1][2] Its sodium salt form is often utilized in pharmaceutical formulations. A thorough understanding of its physicochemical characteristics is critical for formulation development, quality control, and predicting its behavior in biological systems.

Physicochemical Data of Meloxicam and this compound

The following table summarizes the key physicochemical properties of meloxicam and its sodium salt, compiled from various scientific sources.

| Property | Meloxicam | This compound |

| Molecular Formula | C₁₄H₁₃N₃O₄S₂[3] | C₁₄H₁₂N₃NaO₄S₂[4] |

| Molecular Weight | 351.4 g/mol [5] | 373.38 g/mol [6] |

| Appearance | Pastel yellow solid[5] | - |

| Melting Point | 254-262.5 °C (decomposes)[3][7][8] | - |

| pKa | 1.1 and 4.2[3][5]. Other reported values include 4.08 and a range of 4.021 to 4.161 depending on the experimental conditions.[9][10][11][12] | - |

| Solubility | Water: Practically insoluble (0.003414 mg/mL at 25°C, 6.58 µg/mL at 25°C).[7][13] Higher solubility is observed in strong acids and bases.[3][5] Methanol: Very slightly soluble.[5][8] DMSO & Dimethylformamide: ~20 mg/mL.[14] Supercritical CO₂: 4.41 × 10⁻⁶ to 12.76 × 10⁻⁶ (mole fraction) at 303-323 K and 14.9-25.5 MPa.[15] | Water (pH 7.4): >56 µg/mL.[4] For the hydrate form, >58.7 µg/mL at pH 7.4.[16] |

| Partition Coefficient | log P (n-octanol/buffer pH 7.4) = 0.1[3][5] | - |

| Polymorphism | Exists in multiple polymorphic forms (I, II, III, IV, V), with Form I being the most common in pharmaceutical preparations.[17][18] These forms can differ in stability, solubility, and melting point.[18] Form III is a metastable phase that converts to Form I at approximately 200°C.[17] | - |

| Stability | Stable under ambient light, ambient dark, and refrigerated (4°C) conditions when diluted in water for at least 7 days.[19][20] It is incompatible with strong oxidizing agents.[3] Minor degradation occurs under acidic conditions.[21] | Stable for short periods at 0-4°C and for longer terms at -20°C.[22] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound are outlined below.

Determination of Saturation Solubility

This protocol is adapted from a study on meloxicam solid dispersions.[7]

Objective: To determine the saturation solubility of this compound in a specific solvent (e.g., distilled water).

Materials:

-

This compound powder

-

Distilled water (or other solvent of interest)

-

Volumetric flasks (25 mL)

-

Magnetic stirrer and stir bars

-

Water bath shaker maintained at a constant temperature (e.g., 25 °C or 37 °C)

-

0.22 µm syringe filters

-

UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a volumetric flask containing a known volume (e.g., 20 mL) of the solvent.

-

Place the flask in a water bath shaker set to a constant temperature (e.g., 25 °C) and stir at a constant speed (e.g., 100 rpm) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[7]

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with the solvent as necessary to bring the concentration within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for meloxicam, which is approximately 362 nm.[7]

-

Calculate the concentration of this compound in the sample using a pre-established calibration curve.

-

The experiment should be performed in triplicate, and the mean value and standard deviation should be reported.[7]

pKa Determination by RP-HPLC

This protocol is based on a study determining the pKa values of oxicams using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[10][12]

Objective: To determine the acid dissociation constant (pKa) of meloxicam.

Materials:

-

Meloxicam

-

HPLC system with a UV detector and a C18 column

-

Mobile phase components: Tetrahydrofuran (THF) and water

-

pH meter

-

Buffers of various pH values

-

Uracil (as an unretained marker)

Procedure:

-

Prepare a series of mobile phases consisting of different ratios of THF and water (e.g., 30:70, 35:65, 40:60 v/v).[10]

-

For each mobile phase composition, prepare a set of solutions with varying pH values.

-

Prepare a standard solution of meloxicam and a solution of uracil.

-

Equilibrate the HPLC system with the first mobile phase.

-

Inject the uracil solution to determine the column dead time (t₀).

-

Inject the meloxicam solution at each pH value and record the retention time (tᵣ).

-

Calculate the capacity factor (k) for meloxicam at each pH using the formula: k = (tᵣ - t₀) / t₀.

-

Plot the capacity factor (k) against the pH of the mobile phase.

-

The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve. This can be determined by non-linear regression analysis.

-

Repeat the procedure for each mobile phase composition to assess the effect of the organic modifier.

-

The pKa in a purely aqueous medium can be estimated by extrapolating the pKa values obtained in the different THF-water mixtures to 0% THF.[10][12]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol is based on studies involving the thermal analysis of meloxicam.[7][23][24]

Objective: To determine the melting point and investigate the polymorphic forms of meloxicam.

Materials:

-

Meloxicam powder

-

Differential Scanning Calorimeter (DSC)

-

Aluminum pans and lids

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Accurately weigh a small amount of the meloxicam sample (typically 2-5 mg) into an aluminum pan.

-

Seal the pan with a lid. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[25]

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 40 °C to 300 °C).[25]

-

Record the heat flow as a function of temperature.

-

The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram.[7] A sharp endothermic peak is indicative of a crystalline substance.[23]

-

The presence of multiple endothermic or exothermic peaks may indicate the presence of different polymorphic forms or phase transitions.[17]

Visualizations

Mechanism of Action of Meloxicam

The primary mechanism of action of meloxicam involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[1] Meloxicam shows a preferential inhibition for COX-2, the inducible isoform expressed at sites of inflammation, over COX-1, the constitutive isoform involved in physiological functions such as gastric cytoprotection.[1][2]

Experimental Workflow for Saturation Solubility Determination

The following diagram illustrates the logical steps involved in determining the saturation solubility of a compound like this compound.

References

- 1. What is the mechanism of Meloxicam? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Meloxicam CAS#: 71125-38-7 [m.chemicalbook.com]

- 4. This compound | C14H12N3NaO4S2 | CID 4051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. scbt.com [scbt.com]

- 7. scielo.br [scielo.br]

- 8. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. Ankara Üniversitesi Eczacılık Fakültesi Dergisi » Makale » DETERMINATION OF pKa VALUES OF TENOXICAM, PIROXICAM AND MELOXICAM BY RP-HPLC AT 25 ℃ AND 37 ℃ IN THF-WATER BINARY MIXTURES [dergipark.org.tr]

- 13. KR20210007951A - Meloxicam composition, formulation, and preparation method and application thereof - Google Patents [patents.google.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound salt hydrate | C14H14N3NaO5S2 | CID 23702962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Analysis of polymorphic contamination in meloxicam raw materials and its effects on the physicochemical quality of drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Aqueous Stability and Oral Pharmacokinetics of Meloxicam and Carprofen in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. medkoo.com [medkoo.com]

- 23. researchgate.net [researchgate.net]

- 24. dbc.wroc.pl [dbc.wroc.pl]

- 25. archives.ijper.org [archives.ijper.org]

The Pharmacokinetics of Meloxicam Sodium in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of meloxicam sodium in commonly used rodent models. Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), exhibits preferential inhibition of cyclooxygenase-2 (COX-2), making it a subject of extensive research for its anti-inflammatory, analgesic, and antipyretic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical rodent models is critical for the accurate interpretation of efficacy and safety studies and for the successful translation of these findings to human clinical trials.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of meloxicam in mice, rats, and guinea pigs across various studies, doses, and routes of administration. These parameters provide a quantitative basis for comparing the disposition of meloxicam across different experimental conditions.

Table 1: Pharmacokinetic Parameters of Meloxicam in Mice

| Strain | Sex | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) | Reference |

| NMRI | Male | 10 | PO | 18.1 | 0.7 | - | - | - | - | [1] |

| NMRI | Female | 10 | PO | 20.7 | 0.6 | - | - | - | - | [1] |

| C57BL/6 | Male | 20 | PO | 16.7 ± 0.4 | 4 | 160.4 | 7.4 | 125 | 0.36 | [2] |

| CD1 | Female | 10 | SC | - | - | - | - | - | - | [3] |

| CD1 | Female | 20 | SC | - | - | - | - | - | - | [3] |

| C57BL/6 | M & F | 1.6 | SC | - | 1-2 | - | - | 136 | - | [3] |

| Abcg2-/- | - | - | PO | - | - | 146.06 ± 10.57 | - | - | - | [3] |

| Wild Type | - | - | PO | - | - | 73.80 ± 10.00 | - | - | - | [3] |

Data presented as mean ± SD where available. Dashes indicate data not reported in the cited source.

Table 2: Pharmacokinetic Parameters of Meloxicam in Rats

| Strain | Sex | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| Sprague-Dawley | M & F | 1 | IV | - | - | - | 15.5 | [4] |

| Sprague-Dawley | M & F | 1 | PO | 3.23 | 4-10 | - | 14.5 | [4] |

| Wistar | Male | 30 | - | - | - | - | - | [3] |

Data presented as mean ± SD where available. Dashes indicate data not reported in the cited source.

Table 3: Pharmacokinetic Parameters of Meloxicam in Guinea Pigs

| Strain | Sex | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | CL (L/kg/h) | Vd (L/kg) | Bioavailability (%) | Reference |

| Dunkin Hartley | Male | - | PO | 0.92 ± 0.30 | 3.7 ± 1.7 | - | 3.5 ± 1.1 | - | - | 54 ± 14 | [3][5] |

| Dunkin Hartley | Male | - | IV | - | - | - | 3.7 ± 0.7 | 0.13 ± 0.04 | 0.72 ± 0.36 | - | [3][5] |

Data presented as mean ± SD where available. Dashes indicate data not reported in the cited source.

Metabolism and Excretion

Meloxicam undergoes extensive metabolism in rodents, primarily in the liver, before excretion.[6] The parent compound is metabolized into several inactive metabolites. The primary routes of biotransformation involve oxidation of the 5-methyl group on the thiazolyl ring.[7]

In rats, the main metabolites are a 5'-hydroxymethyl derivative and a 5'-carboxy metabolite.[8] Another significant metabolic pathway is the oxidative cleavage of the benzothiazine ring, which results in an oxamic acid metabolite found in the urine.[7] Excretion occurs through both urine and feces, with less than 0.5% of the unchanged drug recovered in the urine of rats.[7] The high degree of protein binding, exceeding 99% in rats, influences its distribution and elimination.[1][8]

Caption: Metabolic pathway of meloxicam in rodents.

Experimental Protocols

The following sections detail typical methodologies employed in the pharmacokinetic studies of meloxicam in rodent models.

Animal Models and Housing

-

Species/Strains: Studies commonly utilize Sprague-Dawley or Wistar rats, and NMRI, C57BL/6, or CD1 mice.[1][2][3][4] Guinea pigs, such as the Dunkin Hartley strain, have also been used.[5]

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. For excretion balance studies, metabolism cages are used to collect urine and feces separately.[1]

-

Fasting: A fasting period of 16-20 hours is often implemented before oral administration to minimize the effect of food on drug absorption.[1]

Drug Administration and Sample Collection

-

Formulation: Meloxicam is often administered as a solution or suspension. For intravenous administration, it is dissolved in a suitable vehicle. Oral administration is typically performed via gavage.[1][2] Subcutaneous injections are also a common route.[3]

-

Dosing: Doses in pharmacokinetic studies range from 1 mg/kg to 30 mg/kg, depending on the study's objective and the animal model.[3][4]

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration. Common sampling sites include the orbital venous sinus in rats or tail vein.[1] To prevent coagulation, blood is collected in tubes containing an anticoagulant like heparin.[9] Plasma is then separated by centrifugation.[9]

Analytical Methodology

-

Sample Preparation: Plasma samples often undergo a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate meloxicam and its metabolites.[10]

-

Quantification: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used method for quantifying meloxicam concentrations in plasma.[4][10] The mobile phase typically consists of a buffer and an organic solvent, such as acetonitrile.[10] A C18 column is commonly used for separation.[10]

Caption: A typical experimental workflow for a rodent pharmacokinetic study of meloxicam.

Discussion and Interspecies Comparison

Significant differences in the pharmacokinetics of meloxicam are observed across different rodent species. For instance, after oral administration, the time to reach maximum plasma concentration (Tmax) is considerably shorter in mice (0.6-0.7 hours) compared to rats (4-10 hours) and guinea pigs (3.7 hours).[1][4][5] The elimination half-life also varies, with reported values of around 7.4 hours in C57BL/6 mice and 14.5-15.5 hours in Sprague-Dawley rats.[2][4]

The pharmacokinetic profile of meloxicam in rats is considered to most closely resemble that in humans, making this species a particularly relevant model for preclinical studies.[1][8] The high plasma protein binding of meloxicam is a consistent finding across species.[1] It is important to note that factors such as the specific strain, sex, and fasting status of the animals can influence the pharmacokinetic parameters.[1][2] Furthermore, the formulation of the administered drug can impact its absorption and bioavailability.

Conclusion

This technical guide has summarized the key pharmacokinetic characteristics of this compound in mice, rats, and guinea pigs. The provided data tables, metabolic pathway, and experimental workflow diagrams offer a comprehensive resource for researchers in the field of drug development. A thorough understanding of the species-specific pharmacokinetics of meloxicam is essential for designing robust preclinical studies and for the appropriate interpretation of their outcomes. The significant interspecies variability highlights the importance of selecting the most appropriate animal model to predict the pharmacokinetic behavior of meloxicam in humans.

References

- 1. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 2. Aqueous Stability and Oral Pharmacokinetics of Meloxicam and Carprofen in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Meloxicam: metabolic profile and biotransformation products in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of meloxicam in animals and the relevance to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma Concentration of Meloxicam in Pediatric Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Measurement of Meloxicam and Meloxicam Metabolites in Rat Plasma Using a High-Performance Liquid Chromatography-Ultraviolet Spectrophotometry Method [jstage.jst.go.jp]

Meloxicam Sodium's Role in Prostaglandin Synthesis Inhibition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) of the oxicam class that functions as a potent inhibitor of prostaglandin synthesis.[1] Its therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are derived from this primary mechanism of action.[2] A key characteristic of meloxicam is its preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[1][3] This selectivity is clinically significant, as COX-1 is a constitutive enzyme involved in homeostatic functions such as gastric cytoprotection and platelet aggregation, while COX-2 is an inducible enzyme upregulated at sites of inflammation.[4] By preferentially targeting COX-2, meloxicam effectively reduces the synthesis of pro-inflammatory prostaglandins while comparatively sparing the protective functions of COX-1, which is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2][5] This guide provides an in-depth examination of the biochemical pathways, quantitative measures of inhibition, and experimental protocols relevant to understanding meloxicam's interaction with the prostaglandin synthesis cascade.

The Prostaglandin Synthesis Pathway and Meloxicam's Point of Intervention

Prostaglandins are lipid autacoids derived from arachidonic acid that mediate a wide array of physiological and pathological processes, including inflammation, pain, and fever.[4][6] The synthesis cascade is initiated by the release of arachidonic acid from membrane phospholipids by the enzyme phospholipase A2.[6] Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases, in a two-step reaction to form the unstable intermediate, prostaglandin H2 (PGH2).[1][7]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that regulate baseline physiological functions, including protection of the gastric mucosa and maintenance of renal blood flow.[4]

-

COX-2: An inducible enzyme, the expression of which is typically low in most tissues but is significantly upregulated by inflammatory stimuli such as cytokines and endotoxins.[3][4] COX-2 is the primary source of prostaglandins that mediate inflammation and pain.[5]

PGH2 is subsequently converted by various tissue-specific isomerases and synthases into a range of biologically active prostanoids, including prostaglandin E2 (PGE2), prostacyclin (PGI2), and thromboxane A2 (TXA2).[8][9]

Meloxicam exerts its effect by binding to and inhibiting the cyclooxygenase activity of both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to PGH2 and reducing the production of all downstream prostaglandins.[2][10] Its preferential action against COX-2 is the cornerstone of its therapeutic mechanism.[5]

Quantitative Analysis of COX Inhibition

The selectivity of an NSAID for COX-2 over COX-1 is typically quantified by determining the 50% inhibitory concentration (IC50) for each enzyme isoform and then calculating the ratio of these values (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2. Meloxicam demonstrates clear preferential, but not exclusive, inhibition of COX-2.

Table 1: In Vitro COX Inhibition Data for Meloxicam and Other NSAIDs

This table summarizes IC50 values obtained from human whole blood assays, a physiologically relevant ex vivo system.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |

| Meloxicam | 2.1 | 1.05 | 2 | [11] |

| Meloxicam | - | - | 0.23 (IC50 COX-2 / COX-1) | [12] |

| Diclofenac | 1.6 | 0.53 | 3 | [11] |

| Celecoxib | 3.5 | 0.53 | 6.6 | [11] |

| Rofecoxib | 19 | 0.53 | 36 | [11] |

| Ibuprofen | - | - | 3.3 (IC50 COX-2 / COX-1) | [12] |

| Indomethacin | 0.23 | 0.53 | 0.4 | [11] |

Note: The study by Grosser et al. (2006) reports the inverse ratio (IC50 COX-2 / COX-1), where a lower value indicates COX-2 selectivity. The value of 0.23 for meloxicam is consistent with its preferential COX-2 inhibition.[12]

Table 2: Ex Vivo COX Inhibition in Humans at Therapeutic Doses

This table shows the mean percentage of COX isoform inhibition in healthy volunteers administered common therapeutic doses of various NSAIDs.

| Compound | Daily Dose | Mean COX-2 Inhibition (%) | Mean COX-1 Inhibition (%) | Reference |

| Meloxicam | 15 mg | 77.5% | 53% | [13] |

| Diclofenac | 150 mg (50 mg 3x daily) | 93.9% | 50% | [13] |

| Ibuprofen | 2400 mg (800 mg 3x daily) | 71.4% | 89% | [13] |

| Naproxen | 1000 mg (500 mg 2x daily) | 71.5% | 95% | [13] |

These data illustrate that while meloxicam is COX-2 preferential, at therapeutic concentrations, it also produces significant COX-1 inhibition.[12]

Experimental Protocols: Human Whole Blood Assay for COX-1 and COX-2 Activity

The human whole blood assay is a widely used method to assess the inhibitory potency and selectivity of NSAIDs in a physiologically relevant environment that includes plasma proteins and cell-cell interactions.[14][15] The protocol involves two parallel assays to measure the activity of each COX isoform independently.

Principle

-

COX-1 Activity: Measured by the synthesis of thromboxane B2 (TxB2), the stable metabolite of TxA2. In whole blood, platelet COX-1 is activated during the process of coagulation, providing a robust signal.[12]

-

COX-2 Activity: Measured by the synthesis of prostaglandin E2 (PGE2). COX-2 is not constitutively expressed in monocytes, so its expression is induced by incubation with an inflammatory stimulus, typically lipopolysaccharide (LPS).[12]

Materials

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Anticoagulant (e.g., heparin for COX-2 assay).

-

Meloxicam and other test compounds dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Saline or appropriate buffer.

-

Enzyme-linked immunosorbent assay (ELISA) kits for TxB2 and PGE2.

-

Incubator/water bath at 37°C.

-

Centrifuge.

Detailed Methodology

4.3.1 COX-1 Inhibition Assay (TxB2 Measurement)

-

Preparation: Aliquot 500 µL of whole blood (without anticoagulant) into micro-centrifuge tubes.

-

Inhibitor Addition: Add the test compound (Meloxicam) at various concentrations or vehicle control to the tubes.

-

Incubation & Clotting: Incubate the tubes at 37°C for 60 minutes to allow for blood clotting, which stimulates platelet COX-1 activity.

-

Reaction Termination: Stop the reaction by placing the tubes on ice.

-

Serum Collection: Centrifuge the samples to separate the serum.

-

Analysis: Dilute the serum and measure the concentration of TxB2 using a specific ELISA kit according to the manufacturer's instructions.

4.3.2 COX-2 Inhibition Assay (PGE2 Measurement)

-

Preparation: Aliquot 500 µL of heparinized whole blood into micro-centrifuge tubes.

-

Inhibitor Addition: Add the test compound (Meloxicam) at various concentrations or vehicle control to the tubes and pre-incubate for 15-30 minutes at 37°C.

-

COX-2 Induction: Add LPS (final concentration of 10 µg/mL) to induce COX-2 expression and activity in monocytes.

-

Incubation: Incubate the samples for 24 hours at 37°C.

-

Plasma Collection: Centrifuge the samples to separate the plasma.

-

Analysis: Measure the concentration of PGE2 in the plasma using a specific ELISA kit according to the manufacturer's instructions.

4.3.3 Data Analysis

-

For each compound concentration, calculate the percentage inhibition of TxB2 (COX-1) and PGE2 (COX-2) production relative to the vehicle control.

-

Plot the percentage inhibition against the log of the inhibitor concentration.

-

Use non-linear regression analysis to determine the IC50 value for each isoform.

-

Calculate the selectivity ratio (IC50 COX-1 / IC50 COX-2).

Clinical Implications of COX Selectivity

The balance between inhibiting COX-2 for therapeutic benefit and sparing COX-1 to avoid adverse effects is the central principle behind the development of COX-2 preferential drugs like meloxicam.

-

Therapeutic Effects (COX-2 Inhibition): By inhibiting COX-2 at sites of inflammation, meloxicam reduces the production of prostaglandins like PGE2, leading to decreased inflammation, pain (analgesia), and fever (antipyresis).[2][5]

-

Gastrointestinal (GI) Adverse Effects (COX-1 Inhibition): Inhibition of COX-1 in the gastric mucosa reduces the synthesis of protective prostaglandins, which can impair the mucosal barrier, decrease bicarbonate secretion, and reduce mucosal blood flow. This increases the risk of gastritis, ulceration, and bleeding.[2] Meloxicam's preference for COX-2 is associated with a lower incidence of serious GI side effects compared to non-selective NSAIDs like naproxen and piroxicam.[3]

-

Renal and Cardiovascular Effects (COX-1 & COX-2 Inhibition): Both COX isoforms produce prostaglandins that are crucial for maintaining renal blood flow and sodium homeostasis. Inhibition of either can lead to sodium retention, edema, and increased blood pressure. Furthermore, the balance between COX-2-derived prostacyclin (PGI2, a vasodilator and platelet inhibitor) and COX-1-derived thromboxane A2 (TxA2, a vasoconstrictor and platelet aggregator) is important for cardiovascular health. A selective inhibition of COX-2 could potentially shift this balance towards a prothrombotic state, a concern raised for highly selective COX-2 inhibitors.

Conclusion

Meloxicam sodium's therapeutic utility is fundamentally linked to its ability to inhibit prostaglandin synthesis through the blockade of cyclooxygenase enzymes. Its well-documented preferential inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform provides a clear mechanism for its anti-inflammatory and analgesic effects. While this selectivity contributes to a reduced risk of certain adverse events, particularly gastrointestinal toxicity, compared to non-selective NSAIDs, it is important to note that meloxicam is not exclusively COX-2 specific and retains some activity against COX-1. A thorough understanding of its quantitative inhibitory profile and the downstream physiological consequences is essential for its rational use in therapeutic settings and for the continued development of next-generation anti-inflammatory agents.

References

- 1. Meloxicam - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaexpressrx.su [pharmaexpressrx.su]

- 5. Meloxicam inhibits prostaglandin E(2) generation via cyclooxygenase 2 in the inflammatory site but not that via cyclooxygenase 1 in the stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajmc.com [ajmc.com]

- 14. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Meloxicam Sodium's Effects on Cellular Signaling Cascades: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its therapeutic effects through the preferential inhibition of cyclooxygenase-2 (COX-2). While its anti-inflammatory properties are well-established, a growing body of evidence reveals that meloxicam's influence extends beyond COX-2 inhibition to modulate a complex network of cellular signaling cascades. This technical guide provides a comprehensive overview of the current understanding of meloxicam's impact on key signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways, as well as its role in regulating apoptosis. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the molecular interactions to facilitate further investigation and therapeutic development.

Introduction

Meloxicam is a member of the oxicam class of NSAIDs, distinguished by its preferential inhibitory activity towards COX-2 over COX-1.[1] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2] The primary mechanism of action involves the blockage of prostaglandin synthesis, which are key mediators of inflammation, pain, and fever.[3] However, emerging research indicates that meloxicam's pharmacological effects are more pleiotropic, involving the modulation of critical intracellular signaling pathways that govern cellular processes such as inflammation, proliferation, survival, and apoptosis.[4][5] Understanding these off-target effects is crucial for elucidating the full therapeutic potential and potential adverse effects of meloxicam.

Data Presentation: Quantitative Effects of Meloxicam

The following tables summarize the quantitative data on meloxicam's effects on its primary targets and key signaling molecules.

Table 1: Inhibitory Concentration (IC50) of Meloxicam on COX-1 and COX-2

| Enzyme | Cell Type/System | IC50 (µM) | Reference |

| COX-1 | Human Articular Chondrocytes | 36.6 | [4] |

| Human Peripheral Monocytes | 37 | [2] | |

| COX-2 | Human Articular Chondrocytes | 4.7 | [4] |

| Human Peripheral Monocytes | 6.1 | [2] |

Table 2: Effects of Meloxicam on Key Signaling Proteins

| Pathway | Target Protein | Cell Type | Treatment Conditions | Observed Effect | Reference |

| NF-κB | Phospho-p65 | LPS-stimulated Bovine Endometrial Epithelial Cells | 0.5 µM and 5 µM Meloxicam | Attenuated LPS-induced phosphorylation | [6] |

| Phospho-IκBα | LPS-stimulated Bovine Endometrial Epithelial Cells | 0.5 µM and 5 µM Meloxicam | Attenuated LPS-induced phosphorylation | [6] | |

| PI3K/Akt | Phospho-PI3K | LPS-stimulated Bovine Endometrial Epithelial Cells | 0.5 µM and 5 µM Meloxicam | Suppressed LPS-induced phosphorylation (P < 0.05) | [7] |

| Phospho-Akt | LPS-stimulated Bovine Endometrial Epithelial Cells | 0.5 µM and 5 µM Meloxicam | Suppressed LPS-induced phosphorylation (P < 0.05) | [7] | |

| Phospho-Akt | MPP(+)-treated SH-SY5Y cells | Not specified | Prevented MPP(+)-induced suppression of Akt phosphorylation | [8] | |

| Apoptosis | Bax | HepG2 Cells | 80 µM Meloxicam | Upregulated expression | [4] |

| Bcl-2 | HepG2 Cells | 80 µM Meloxicam | No significant effect on expression | [4] | |

| Apoptotic Cells | Raji Cells | 50 µM, 100 µM, 200 µM Meloxicam | Increased apoptosis to 18.4%, 23.53%, and 25.57% respectively (p < 0.05) | [9] |

Core Signaling Pathways Modulated by Meloxicam

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] Meloxicam has been shown to inhibit the activation of the NF-κB pathway.[6] In lipopolysaccharide (LPS)-stimulated bovine endometrial epithelial cells, meloxicam attenuated the phosphorylation of both the p65 subunit of NF-κB and its inhibitory protein, IκBα.[6] This inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.

Figure 1: Meloxicam's Inhibition of the NF-κB Pathway.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Meloxicam has been demonstrated to modulate the PI3K/Akt pathway in various cell types.[7][8] In LPS-stimulated bovine endometrial epithelial cells, meloxicam significantly suppressed the phosphorylation of both PI3K and Akt.[7] Conversely, in a model of Parkinson's disease, meloxicam exhibited a neuroprotective effect by preventing the suppression of Akt phosphorylation in SH-SY5Y cells.[8] This suggests that meloxicam's effect on the PI3K/Akt pathway may be cell-type and context-dependent.

Figure 2: Meloxicam's Modulation of the PI3K/Akt Pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. While direct quantitative data on meloxicam's effect on MAPK phosphorylation is still emerging, studies suggest its involvement in modulating this pathway. For instance, in RAW264.7 macrophages, a high concentration of a novel oxicam derivative showed a stronger inhibitory effect on the phosphorylation of JNK, p38, and ERK as compared to meloxicam, implying that meloxicam also influences this pathway.[1]

Figure 3: Meloxicam's Influence on the MAPK Signaling Pathway.

Regulation of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Meloxicam has been shown to induce apoptosis in various cancer cell lines.[4][9] This pro-apoptotic effect can be mediated through both COX-2-dependent and -independent mechanisms. One of the key regulatory hubs of apoptosis is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. In HepG2 human hepatocellular carcinoma cells, meloxicam treatment led to an upregulation of Bax expression, while having no significant effect on Bcl-2 levels, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis.[4]

Experimental Protocols

Western Blotting for Protein Phosphorylation

This protocol provides a general framework for assessing the phosphorylation status of signaling proteins (e.g., Akt, p65, p38) in response to meloxicam treatment.

Materials:

-

Cell culture reagents

-

Meloxicam sodium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of meloxicam or vehicle control for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt) to normalize for protein loading.

Figure 4: General Workflow for Western Blot Analysis.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with meloxicam.

Materials:

-

Cell culture reagents

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with meloxicam or vehicle control for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Figure 5: General Workflow for Apoptosis Analysis by Flow Cytometry.

Conclusion and Future Directions

This compound's pharmacological profile is more intricate than its primary function as a COX-2 inhibitor. Its ability to modulate key cellular signaling cascades, including the NF-κB, PI3K/Akt, and MAPK pathways, underscores its potential for broader therapeutic applications, particularly in oncology and neurodegenerative diseases. The pro-apoptotic effects of meloxicam, mediated in part by the regulation of the Bax/Bcl-2 ratio, further highlight its potential as an anti-cancer agent.

Future research should focus on a more detailed and quantitative characterization of meloxicam's effects on the MAPK pathway and its components. Elucidating the precise molecular interactions and downstream consequences of meloxicam's modulation of these signaling cascades will be crucial for the rational design of novel therapeutic strategies and for optimizing the clinical use of this well-established drug. A deeper understanding of these COX-independent mechanisms will undoubtedly pave the way for new avenues in drug discovery and development.

References

- 1. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Meloxicam inhibits STING phosphorylation and alleviates intracellular DNA-mediated autoimmune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meloxicam protects cell damage from 1-methyl-4-phenyl pyridinium toxicity via the phosphatidylinositol 3-kinase/Akt pathway in human dopaminergic neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Meloxicam on the Proliferation and Apoptosis of the Raji Cell Line: an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Off-Target Effects of Meloxicam Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID), is a preferential inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins.[1][2] While its on-target effects on the prostaglandin pathway are well-documented, a growing body of evidence indicates that meloxicam exerts a range of biological activities independent of COX-2 inhibition. These off-target effects have significant implications for its therapeutic potential and adverse effect profile, particularly in the contexts of oncology and cardiovascular diseases.[1][3] This technical guide provides a comprehensive overview of the known off-target effects of meloxicam sodium, detailing the affected signaling pathways, relevant quantitative data, and the experimental protocols used to elucidate these mechanisms.

Off-Target Molecular Mechanisms of Meloxicam

Meloxicam has been shown to modulate several signaling pathways and cellular processes through COX-independent mechanisms. These off-target activities contribute to its observed anti-cancer and cardiovascular effects.

Modulation of Cancer-Related Signaling Pathways

Meloxicam influences the progression of various cancers by interacting with key signaling cascades that regulate cell proliferation, survival, and apoptosis.

1. PI3K/Akt/mTOR Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth and survival. Meloxicam has been shown to suppress the phosphorylation of both PI3K and Akt, leading to the inhibition of this pro-survival pathway.[4] This inhibition can downregulate anti-apoptotic proteins like Mcl-1 and survivin.[5]

2. Wnt/β-catenin Pathway:

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Meloxicam has been demonstrated to inhibit the Wnt/β-catenin pathway by reducing the protein levels of β-catenin, c-Myc, cyclin D1, and glycogen synthase kinase-3β (GSK-3β).[4] This leads to cell cycle arrest and a reduction in cell proliferation.

3. MAPK Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer. Meloxicam has been shown to attenuate the activation of MAPK pathways, which can, in turn, reduce the expression of pro-inflammatory factors.[6]

4. NF-κB Signaling:

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and cancer development. Meloxicam can inhibit the NF-κB pathway by attenuating the phosphorylation of p65 and its inhibitory protein IκBα.[7] This leads to a reduction in the expression of pro-inflammatory and pro-survival genes.

5. Other Off-Target Proteins:

Several other proteins have been identified as potential off-target mediators of meloxicam's effects, including:

-

AXL Receptor Tyrosine Kinase (AXL): Implicated in tumor cell proliferation, survival, and migration.[8]

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor involved in cell growth and apoptosis. Meloxicam has been shown to inhibit IL-6-dependent STAT3 activation and phosphorylation.[9]

-

Sirtuin 1 (SIRT1): A protein deacetylase with roles in metabolism and cell survival.[8]

-

Stimulator of Interferon Genes (STING): Meloxicam can inhibit the phosphorylation of STING, thereby dampening intracellular DNA-mediated autoimmune responses.[7][10]

Induction of Apoptosis

Meloxicam can induce apoptosis in cancer cells through both COX-dependent and -independent mechanisms.[11] COX-independent induction of apoptosis involves the upregulation of pro-apoptotic proteins such as Bax and Fas-L, and the downregulation of anti-apoptotic proteins.[5]

Oxidative Stress Modulation

Meloxicam has been reported to have antioxidant properties, which may contribute to its therapeutic effects. It can modulate the oxidant status by affecting lipid peroxidation and thiol levels.[12]

Quantitative Data on Meloxicam's Off-Target Effects

The following tables summarize the available quantitative data regarding the off-target effects of meloxicam on cell viability in various cancer cell lines.

| Cell Line | Cancer Type | Assay | Duration (h) | EC50 / IC50 (µM) | Reference |

| C32 | Amelanotic Melanoma | WST-1 | 24 | 115 | [13] |

| 48 | 152 | [13] | |||

| 72 | 112 | [13] | |||

| COLO 829 | Melanotic Melanoma | WST-1 | 24 | 270 | [13] |

| 48 | 232 | [13] | |||

| 72 | 185 | [13] | |||

| Raji | Burkitt Lymphoma | MTT | 24 | Viability decreased significantly with concentrations from 6.25 to 200 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the off-target effects of meloxicam.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of meloxicam (e.g., 0-200 µM) for the desired duration (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

2. WST-1 (Water-Soluble Tetrazolium Salt) Assay:

Similar to the MTT assay, the WST-1 assay is a colorimetric method to assess cell proliferation and viability.

-

Protocol:

-

Seed cells in a 96-well plate (e.g., 2.5 × 10³ cells per well) and incubate for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of meloxicam and incubate for the desired time.

-

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 440 nm (reference wavelength 650 nm) using a microplate reader.[13]

-

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with meloxicam for the desired time.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

2. Caspase Activity Assay:

This assay measures the activity of caspases, which are key proteases in the apoptotic cascade.

-

Protocol (using a colorimetric or fluorometric substrate):

-

Lyse meloxicam-treated and control cells.

-

Incubate the cell lysate with a caspase-specific substrate (e.g., Ac-DEVD-pNA for caspase-3).

-

Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway.

-

Protocol (Example for PI3K/Akt Pathway):

-

Lyse meloxicam-treated and control cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

References

- 1. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Meloxicam? [synapse.patsnap.com]

- 3. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Meloxicam Inhibited the Proliferation of LPS-Stimulated Bovine Endometrial Epithelial Cells Through Wnt/β-Catenin and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Meloxicam on the Proliferation and Apoptosis of the Raji Cell Line: an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meloxicam inhibits fipronil-induced apoptosis via modulation of the oxidative stress and inflammatory response in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Meloxicam inhibits STING phosphorylation and alleviates intracellular DNA-mediated autoimmune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stat3 as a potential therapeutic target for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Meloxicam inhibits STING phosphorylation and alleviates intracellular DNA-mediated autoimmune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

The Discovery and Development of Meloxicam: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) of the oxicam class, represents a significant milestone in the development of anti-inflammatory therapies. Its discovery and subsequent clinical introduction were driven by the pursuit of a more favorable gastrointestinal safety profile compared to traditional NSAIDs. This was achieved through its preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme over cyclooxygenase-1 (COX-1). This technical guide provides a comprehensive overview of the historical development and discovery of meloxicam, detailing its synthesis, mechanism of action, and the key preclinical and clinical studies that established its efficacy and safety profile.

The Genesis of Meloxicam: A Quest for Safer NSAIDs

In the 1970s, chemists at Dr. Karl Thomae GmbH, a subsidiary of Boehringer Ingelheim in Germany, embarked on a program to synthesize a series of enol-carboxamides with the goal of identifying novel anti-inflammatory agents with reduced gastrointestinal side effects.[1] The primary challenge with existing NSAIDs was their inhibition of both COX-1, which is responsible for producing prostaglandins that protect the stomach lining, and COX-2, which is induced during inflammation and mediates pain and swelling.

The research team focused on the oxicam class of compounds, and their efforts led to the synthesis of a promising candidate, designated UH-AC 62, which would later be named meloxicam.[1] Preclinical studies in the pharmacological adjuvant arthritis model in rats demonstrated that meloxicam possessed potent anti-inflammatory activity.[1] Crucially, it exhibited low antithrombotic efficacy as measured by platelet aggregation, an early indicator of a reduced impact on COX-1.[1]

This promising profile led to the filing of a German patent (DE2756113) in 1979, followed by a United States patent (4,233,299) in 1980 by Boehringer Ingelheim.[1] The early 1990s saw Boehringer Ingelheim pioneer the development of meloxicam for both human and veterinary use.[2]

Synthesis of Meloxicam

The initial synthesis of meloxicam, as well as subsequent refinements, often starts from saccharin. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of Meloxicam from Saccharin

A multi-step synthesis is commonly employed for the preparation of meloxicam, starting from commercially available saccharin.

Step 1: N-methylation of Saccharin

Saccharin is N-methylated using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base like sodium hydroxide (NaOH) to yield N-methylsaccharin.

Step 2: Reaction with a Phenacyl Halide

N-methylsaccharin is then reacted with a substituted phenacyl halide, such as 2-bromo-4'-methylacetophenone, in a solvent like dimethylformamide (DMF) with a base like triethylamine. This step forms an intermediate compound.

Step 3: Gabriel-Colman Rearrangement

The intermediate from the previous step undergoes a Gabriel-Colman rearrangement. This involves the opening of the 1,2-thiazole ring in the presence of a base like sodium ethoxide, followed by cyclization to form the 1,2-benzothiazine ring system characteristic of meloxicam.

Step 4: Amidation

The final step involves the amidation of the ester intermediate with 2-amino-5-methylthiazole. This reaction is typically carried out in a high-boiling point solvent like xylene, with the removal of the alcohol byproduct to drive the reaction to completion. The crude meloxicam is then purified by recrystallization.

A specific patented method involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide with 2-amino-5-methylthiazole in dimethyl sulfoxide (DMSO) at an elevated temperature (around 189°C), with simultaneous removal of ethanol. The crude product is then precipitated by the addition of ethanol and purified by recrystallization from tetrahydrofuran (THF).

Mechanism of Action: Preferential COX-2 Inhibition

Meloxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. The key to meloxicam's improved safety profile lies in its preferential inhibition of COX-2 over COX-1.[1][3][4]

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

Caption: Arachidonic acid cascade and the site of action of meloxicam.

Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

The preferential inhibition of COX-2 by meloxicam was established through in vitro assays. A common method is the human whole blood assay.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of meloxicam for COX-1 and COX-2.

Methodology:

-

COX-1 Assay (Unstimulated Monocytes):

-

Human peripheral blood monocytes are isolated.

-

The cells are incubated with various concentrations of meloxicam.

-

COX-1 activity is measured by quantifying the production of thromboxane B₂ (TXB₂), a stable metabolite of the COX-1 product thromboxane A₂, using an enzyme immunoassay (EIA).

-

-

COX-2 Assay (LPS-Stimulated Monocytes):

-

Isolated human peripheral blood monocytes are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.

-

The LPS-stimulated cells are then incubated with various concentrations of meloxicam.

-

COX-2 activity is determined by measuring the production of prostaglandin E₂ (PGE₂) via EIA.

-

-

Data Analysis:

-

IC₅₀ values are calculated from the concentration-response curves for the inhibition of TXB₂ (COX-1) and PGE₂ (COX-2) production.

-

The COX-2/COX-1 selectivity ratio is then determined (IC₅₀ COX-1 / IC₅₀ COX-2).

-

Table 1: In Vitro COX Inhibition Data for Meloxicam and Other NSAIDs

| Drug | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | COX-1/COX-2 Ratio |

| Meloxicam | 37 | 6.1 | 6.1 |

| Piroxicam | 47 | 25 | 1.9 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Ibuprofen | 12 | 80 | 0.15 |

Data from a study using human peripheral monocytes.

Preclinical Development

The promising in vitro profile of meloxicam was further investigated in animal models of inflammation and pain.

Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a widely used preclinical model for rheumatoid arthritis.

Objective: To evaluate the anti-inflammatory efficacy of meloxicam in a model of chronic inflammation.

Methodology:

-

Induction of Arthritis:

-

Lewis or Sprague-Dawley rats are injected with Freund's Complete Adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the subplantar tissue of one hind paw.

-

This induces a primary inflammatory response in the injected paw and a secondary, systemic arthritic response in the contralateral paw and other joints, typically appearing around day 10-12.

-

-

Drug Administration:

-

Meloxicam is administered orally at various doses, typically starting on the day of adjuvant injection (prophylactic protocol) or after the onset of arthritis (therapeutic protocol).

-

-

Efficacy Assessment:

-

Paw Volume: The volume of both hind paws is measured using a plethysmometer at regular intervals to quantify the degree of swelling.

-

Arthritis Score: Joints are scored visually for erythema, swelling, and ankylosis.

-

Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, cartilage degradation, and bone erosion.

-

Studies in the AIA model demonstrated that meloxicam significantly reduced paw swelling and arthritic scores, confirming its potent anti-inflammatory effects in vivo.

Pharmacokinetic Studies

Pharmacokinetic studies were conducted in various animal species to understand the absorption, distribution, metabolism, and excretion (ADME) of meloxicam.

Table 2: Comparative Pharmacokinetic Parameters of Meloxicam

| Species | Dose (mg/kg) | Route | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | Half-life (t₁/₂) (h) |

| Human | 15 | Oral | 1.05 | 5-10 | 15-20 |

| Rat (Male) | 1 | Oral | 2.1 | 4 | 13 |

| Rat (Female) | 1 | Oral | 4.6 | 8 | 22 |

| Dog | 0.2 | IV | 2.1 | - | 24 |

| Mini-pig | 0.4 | Oral | 0.4 | 4 | 6.4 |

Data compiled from various preclinical and clinical studies.

These studies revealed that meloxicam has a long half-life, allowing for once-daily dosing. The pharmacokinetic profile in rats was found to be the most similar to that in humans.

Clinical Development

The clinical development program for meloxicam began in 1982, initially investigating doses up to 60 mg per day.[5] However, due to an excess of serious gastrointestinal adverse events at higher doses, the development of the 60 mg and 30 mg doses was discontinued in 1988 and 1990, respectively.[5] The focus then shifted to the 7.5 mg and 15 mg doses.

Pivotal Clinical Trials: Efficacy and Safety in Osteoarthritis and Rheumatoid Arthritis

Numerous large-scale, randomized, double-blind clinical trials were conducted to compare the efficacy and safety of meloxicam with other established NSAIDs.

The MELISSA Study (Meloxicam Large-scale International Study Safety Assessment)

This was a landmark double-blind, randomized trial involving 9,323 patients with osteoarthritis.[6][7]

Objective: To compare the gastrointestinal tolerability of meloxicam 7.5 mg once daily with diclofenac 100 mg slow-release once daily over 28 days.

Methodology:

-

Patient Population: Patients with symptomatic osteoarthritis of the hip, knee, or hand.

-

Intervention: Patients were randomized to receive either meloxicam 7.5 mg or diclofenac 100 mg SR.

-

Primary Endpoint: The incidence of gastrointestinal adverse events.

-

Secondary Endpoints: Efficacy assessments (e.g., pain on a visual analog scale), and the incidence of other adverse events.

Table 3: Key Results of the MELISSA Trial

| Outcome | Meloxicam 7.5 mg (n=4635) | Diclofenac 100 mg SR (n=4688) | P-value |

| Any GI Adverse Event | 13% | 19% | <0.001 |

| Dyspepsia | 4.9% | 7.1% | <0.001 |

| Abdominal Pain | 2.8% | 4.7% | <0.001 |

| Nausea and Vomiting | 2.5% | 3.2% | <0.05 |

| Diarrhea | 1.9% | 3.7% | <0.001 |

| Withdrawals due to GI AEs | 3.02% | 6.14% | <0.001 |

| Perforations, Ulcers, Bleeds (PUBs) | 5 | 7 | Not significant |

The MELISSA trial demonstrated that meloxicam 7.5 mg was associated with a significantly lower incidence of gastrointestinal adverse events compared to diclofenac 100 mg SR.[6][7]

Experimental Protocol: Endoscopic Evaluation of Gastroduodenal Tolerability

To objectively assess gastrointestinal damage, endoscopic studies were conducted.

Objective: To compare the incidence of gastroduodenal ulcers with meloxicam versus a non-selective NSAID.

Methodology:

-

Study Design: A double-blind, placebo-controlled, randomized trial.

-

Patient Population: Healthy volunteers or patients with rheumatic diseases.

-

Intervention: Participants receive meloxicam (e.g., 7.5 mg or 15 mg daily), a non-selective NSAID (e.g., piroxicam 20 mg daily), or a placebo for a defined period (e.g., 28 days).

-

Endoscopic Assessment:

-

A baseline endoscopy is performed before starting the medication.

-

Follow-up endoscopies are performed at specified time points during the treatment period.

-

The gastroduodenal mucosa is graded for damage using a standardized scale (e.g., the Lanza scale), which quantifies erythema, erosions, and ulcers.

-

An ulcer is typically defined as a mucosal break of a certain minimum diameter (e.g., 3 mm or 5 mm) with a perceptible depth.

-

Workflow for Endoscopic Evaluation in NSAID Trials

Caption: Workflow for a typical endoscopic evaluation clinical trial.

Regulatory Milestones and Post-Marketing

Meloxicam was first approved for human use in the 1990s. Key regulatory milestones include:

-

1998: Approved for use in cattle in the European Union under the brand name Metacam®.[2]

-

April 13, 2000: The U.S. Food and Drug Administration (FDA) approved meloxicam (Mobic®) for the treatment of osteoarthritis.

-

2003: Approved for veterinary use in dogs in the United States.[1]

-

2006: The first generic versions of meloxicam became available.

-

February 2020: An intravenous formulation of meloxicam (Anjeso®) was approved for use in the United States for the management of moderate to severe pain.[1]

Conclusion

The development of meloxicam is a compelling example of rational drug design aimed at improving the safety of a well-established therapeutic class. By targeting the COX-2 isoenzyme more selectively, meloxicam offered a valuable therapeutic option for patients with inflammatory conditions, particularly those at risk for gastrointestinal complications. The extensive preclinical and clinical research program conducted by Boehringer Ingelheim provided a robust body of evidence for its efficacy and improved tolerability, solidifying its place in the armamentarium of anti-inflammatory drugs. The historical journey of meloxicam underscores the importance of understanding fundamental biological mechanisms, such as the distinct roles of COX isoforms, in the quest for safer and more effective medicines.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and characterization of meloxicam eutectics with mandelic acid and saccharin for enhanced solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chondrex.com [chondrex.com]

- 4. Meloxicam - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Gastrointestinal tolerability of meloxicam compared to diclofenac in osteoarthritis patients. International MELISSA Study Group. Meloxicam Large-scale International Study Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oral Administration of Meloxicam Sodium in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action involves the preferential inhibition of cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory cascade.[1] This document provides detailed protocols for the oral administration of meloxicam sodium in mice, including dosage recommendations, preparation of solutions, and administration procedures. The information is intended to guide researchers in designing and executing studies that require effective and consistent delivery of meloxicam for pain management in a research setting.

Data Presentation

Table 1: Recommended Oral Dosage of Meloxicam in Mice

| Dosage (mg/kg) | Frequency | Application Notes |

| 1 - 5 mg/kg | Once daily | Standard recommended dose for mild to moderate pain relief.[3][4] |

| 5 mg/kg | Once daily for up to 3 days | Updated recommended dose for mice for post-operative analgesia.[5] |

| 10 mg/kg | Every 12 hours | Shown to provide better analgesia than lower doses for post-operative pain, though may not completely alleviate it.[6][7] |

| 20 mg/kg | Single dose or daily | Investigated for achieving adequate peri- and post-operative analgesia.[1][3] May be necessary for effective analgesia in some procedures.[3] |

Table 2: Pharmacokinetic Parameters of Oral Meloxicam in C57BL/6 Mice

| Parameter | Value | Conditions |

| Dose | 20 mg/kg | Single oral gavage.[1] |

| Peak Plasma Concentration (Cmax) | 16.7 ± 0.4 µg/mL | Achieved at 4 hours post-administration.[1][8] |

| Time to Peak Plasma Concentration (Tmax) | 4 hours | After a single oral dose by gavage.[1][8] |

| Plasma AUC | 160.4 mg/Lh | Area under the curve.[1][8] |

| Elimination Half-life | 7.4 hours | Apparent elimination half-life.[1][8] |

| Apparent Volume of Distribution | 0.36 L/kg | - |

| Apparent Oral Clearance | 0.125 mL/hkg | - |

Experimental Protocols

Protocol 1: Preparation of Meloxicam Oral Suspension

Materials:

-

Sterile 0.9% normal saline (for dilution, if necessary)[10]

-

Sterile syringes (1 mL)[10]

-

Weigh scale[10]

Procedure:

-

Animal Weight: Accurately weigh the mouse to determine the correct dosage volume.

-

Dosage Calculation: Use the following formula to calculate the volume of meloxicam suspension to administer: Volume (mL) = (Animal Weight (kg) x Desired Dose (mg/kg)) / Concentration of Suspension (mg/mL)

-

Preparation of Suspension:

Example Calculation for a 25g mouse at a 5 mg/kg dose using a 1.5 mg/mL suspension:

-

Volume (mL) = (0.025 kg * 5 mg/kg) / 1.5 mg/mL = 0.083 mL

Protocol 2: Oral Administration by Gavage

Materials:

-

Prepared meloxicam dosage in a 1 mL syringe

-

22-gauge stainless steel gavage needle[1]

-

Appropriate animal restraint device

Procedure:

-

Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.

-

Gavage Needle Attachment: Attach the gavage needle to the syringe containing the calculated dose of meloxicam.

-

Gavage Procedure:

-

Gently introduce the gavage needle into the mouse's mouth, aiming towards the esophagus.

-

Advance the needle slowly and smoothly along the upper palate until it reaches the esophagus.

-

Administer the meloxicam solution slowly in small drops, allowing the animal to swallow.[10]

-

Caution: Do not forcefully inject the entire dose at once to avoid aspiration of the liquid into the lungs.[5][10]

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

-

Reassess the animal for signs of pain at least every 12 hours.[10]

-

Considerations for Administration in Drinking Water

While administration in drinking water is an attractive, less stressful option, studies have shown that mice may refuse to drink meloxicam-medicated water, potentially due to its acrid odor.[1] Therefore, this method is not recommended for ensuring consistent and accurate dosing.

Visualizations

Caption: Experimental workflow for oral administration of meloxicam in mice.

References

- 1. Aqueous Stability and Oral Pharmacokinetics of Meloxicam and Carprofen in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Concentration-dependent Toxicity after Subcutaneous Administration of Meloxicam to C57BL/6N Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. aalas [aalas.kglmeridian.com]

- 9. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

Application Note: Quantification of Meloxicam in Human Plasma using a Validated HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of meloxicam in human plasma. The described protocol utilizes a simple protein precipitation extraction procedure and reversed-phase chromatography with UV detection, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method is sensitive, accurate, precise, and has been validated according to international guidelines.

Introduction

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Accurate quantification of meloxicam in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies, as well as for ensuring therapeutic efficacy and safety. This document provides a detailed protocol for a validated HPLC-UV method for meloxicam quantification in human plasma, intended for researchers, scientists, and drug development professionals.

Chromatographic Conditions

A summary of the chromatographic conditions is presented in Table 1. These parameters have been optimized for the efficient separation and detection of meloxicam from endogenous plasma components.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 20mM Potassium Dihydrogen Phosphate (pH 3.5 adjusted with phosphoric acid) (40:60, v/v)[1][2][3] |

| Flow Rate | 1.2 mL/min[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25°C) |

| UV Detection | 355 nm[1][2][3] |

| Internal Standard (IS) | Piroxicam |

| Retention Time (Meloxicam) | Approximately 11.6 minutes[1][2] |

| Retention Time (Piroxicam) | Approximately 6.3 minutes[1][2] |

Experimental Protocols

Materials and Reagents

-

Meloxicam reference standard

-

Piroxicam (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Chloroform

-

Human plasma (drug-free)

-

Ultrapure water

Preparation of Solutions

-

Stock Solution of Meloxicam (100 µg/mL): Accurately weigh 10 mg of meloxicam reference standard and dissolve in 100 mL of methanol.

-

Working Standard Solutions of Meloxicam: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.

-

Stock Solution of Piroxicam (IS) (100 µg/mL): Accurately weigh 10 mg of piroxicam and dissolve in 100 mL of methanol.

-